dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15617198
InChI: InChI=1S/C26H24ClN3O4/c1-15-21(25(31)33-3)23(22(16(2)28-15)26(32)34-4)20-14-30(19-8-6-5-7-9-19)29-24(20)17-10-12-18(27)13-11-17/h5-14,23,28H,1-4H3
SMILES:
Molecular Formula: C26H24ClN3O4
Molecular Weight: 477.9 g/mol

dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15617198

Molecular Formula: C26H24ClN3O4

Molecular Weight: 477.9 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate -

Specification

Molecular Formula C26H24ClN3O4
Molecular Weight 477.9 g/mol
IUPAC Name dimethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C26H24ClN3O4/c1-15-21(25(31)33-3)23(22(16(2)28-15)26(32)34-4)20-14-30(19-8-6-5-7-9-19)29-24(20)17-10-12-18(27)13-11-17/h5-14,23,28H,1-4H3
Standard InChI Key KCDPCPURIMLULA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (IUPAC name) has the molecular formula C27H25ClN3O4 and a molecular weight of 477.9 g/mol . The structure integrates three distinct moieties:

  • A 1,4-dihydropyridine (DHP) ring substituted with methyl groups at positions 2 and 6.

  • Two ester groups (methoxycarbonyl) at positions 3 and 5 of the DHP ring.

  • A 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole group at position 4 of the DHP ring.

The systematic name reflects these substituents, with the pyrazole ring further functionalized by a 4-chlorophenyl group at position 3 and a phenyl group at position 1 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC27H25ClN3O4
Molecular Weight477.9 g/mol
Synonyms438458-62-9, Oprea1_798217
Melting PointNot reported (analogs: 398–400 K)

Synthesis and Characterization

Spectroscopic Characterization

Key analytical techniques confirm the structure:

  • FTIR Spectroscopy: Expected peaks include ester C=O stretches (~1700 cm⁻¹), C-Cl stretches (750 cm⁻¹), and N-H vibrations (~3300 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for pyrazole protons (δ 7.5–8.5 ppm), DHP ring protons (δ 4.5–5.5 ppm), and methyl groups (δ 1.2–2.5 ppm).

    • ¹³C NMR: Resonances for carbonyl carbons (~165 ppm), aromatic carbons (110–150 ppm), and methyl carbons (~20 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 478.1 [M+H]⁺ aligns with the molecular formula .

Structural and Crystallographic Analysis

Conformational Dynamics

X-ray crystallography of analogous DHPs reveals:

  • DHP Ring Conformation: Adopts a boat conformation with puckering parameters Q = 0.327 Å, Θ = 106.1°, and Φ = 356.4° .

  • Intermolecular Interactions: N–H⋯N and C–H⋯O hydrogen bonds form 3D networks, stabilizing the crystal lattice .

For this compound, the 4-chlorophenyl group likely induces steric effects, altering dihedral angles between the pyrazole and DHP rings compared to non-chlorinated analogs .

Table 2: Comparative Structural Features of DHP Derivatives

CompoundDHP ConformationKey SubstituentsHydrogen Bond Network
Target Compound (CID: 988385)Boat (predicted)4-Chlorophenyl, PhenylN–H⋯N, C–H⋯O
Dimethyl 2,6-Dimethyl-4-(3-Phenyl-1H-Pyrazol-4-yl)-DHP BoatPhenylN–H⋯N, C–H⋯O
Diethyl 4-(5-Bromo-1H-Indol-3-yl)-DHP Not reported5-BromoindoleN/A

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